2-(1-(tert-Butoxycarbonyl)-3-methoxyazetidin-3-yl)acetic acid
Description
Properties
IUPAC Name |
2-[3-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-10(2,3)17-9(15)12-6-11(7-12,16-4)5-8(13)14/h5-7H2,1-4H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJGHLLPKZWAQQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(CC(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901163503 | |
| Record name | 3-Azetidineacetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-3-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901163503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1445951-15-4 | |
| Record name | 3-Azetidineacetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-3-methoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1445951-15-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Azetidineacetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-3-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901163503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-{1-[(tert-butoxy)carbonyl]-3-methoxyazetidin-3-yl}acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Preparation of Boc-Protected 3-Substituted Azetidine Intermediates
A representative method for preparing Boc-protected azetidine derivatives involves:
- Starting from 3,3-dimethoxy-azetidine or related analogs.
- Reacting with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
- The reaction is typically conducted in a solvent like methylene chloride at temperatures ranging from 10 to 40 °C.
- After completion, aqueous workup and organic extraction yield the Boc-protected azetidine intermediate with high yield (~91%).
| Reagents | Amount | Conditions | Yield |
|---|---|---|---|
| 3,3-Dimethoxy-azetidine | 10 g (85.4 mmol) | Methylene chloride, 10-40 °C, 3-4 h | 91% |
| Triethylamine | 12.9 g (128.1 mmol) | ||
| Di-tert-butyl dicarbonate (Boc2O) | 22.3 g (102.5 mmol) |
This step yields 1-tert-butoxycarbonyl-3,3-dimethoxy-azetidine, a key intermediate for further transformations.
Conversion to 1-tert-Butoxycarbonyl-3-azetidinone
The Boc-protected dimethoxy azetidine intermediate can be converted to 1-tert-butoxycarbonyl-3-azetidinone via acidic hydrolysis:
- Stirring the intermediate with 10% aqueous citric acid at 20 to 40 °C for 3-4 hours.
- Neutralization with saturated sodium bicarbonate solution to pH 7-8.
- Extraction with ethyl acetate, drying, and concentration.
- Crystallization from hexane at 5-10 °C yields the azetidinone product with ~85% yield.
| Step | Conditions | Yield |
|---|---|---|
| Acid hydrolysis | 10% citric acid, 20-40 °C, 3-4 h | |
| Neutralization & extraction | Saturated NaHCO3, ethyl acetate | |
| Crystallization | Hexane, 5-10 °C, 1-2 h | 85.4% |
This azetidinone can serve as a precursor for further functionalization to introduce the methoxy and acetic acid groups.
Introduction of the Methoxy Group and Acetic Acid Side Chain
While direct literature on the exact preparation of 2-(1-(tert-Butoxycarbonyl)-3-methoxyazetidin-3-yl)acetic acid is limited, analog synthesis suggests:
- Methoxy substitution at the 3-position of azetidine can be achieved via nucleophilic substitution or methylation of hydroxy precursors.
- The acetic acid side chain is typically introduced by alkylation or acylation reactions on the azetidine ring or its derivatives.
- Protecting groups like Boc are maintained throughout to prevent undesired side reactions on the nitrogen.
The compound's molecular formula is C11H19NO5 with a molecular weight of 245.27 g/mol, confirming the presence of the Boc group, methoxy substituent, and acetic acid functionality.
Comparative Summary of Key Steps
| Step | Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |
|---|---|---|---|---|
| Boc Protection | Di-tert-butyl dicarbonate, triethylamine, CH2Cl2, 10-40 °C, 3-4 h | 1-tert-butoxycarbonyl-3,3-dimethoxy-azetidine | 91 | High yield, mild conditions |
| Acidic Hydrolysis | 10% citric acid, 20-40 °C, 3-4 h | 1-tert-butoxycarbonyl-3-azetidinone | 85.4 | Efficient crystallization step |
| Methoxy substitution & Acetic acid introduction | Nucleophilic substitution/methylation and alkylation | This compound | Not explicitly reported | Requires careful control of protecting groups |
Chemical Reactions Analysis
Boc Deprotection Reactions
The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to yield the free amine. This reaction is critical for further functionalization in drug discovery.
| Reaction Conditions | Reagents | Outcome | Source |
|---|---|---|---|
| Acidic hydrolysis | HCl in dioxane or TFA in DCM | Removal of Boc group; formation of amine | |
| Temperature | 0–25°C | Reaction completion in 1–4 hours |
Example: Treatment with 4N HCl in dioxane at ambient temperature for 20 hours quantitatively removes the Boc group .
Carboxylic Acid Derivative Formation
The carboxylic acid moiety undergoes standard activation and coupling reactions for amide or ester synthesis.
Key data:
-
Amidation : HATU-mediated coupling with cyclopropylamine in DMF achieves 90% yield .
-
Reduction : Borane-THF reduces the carboxylic acid to a primary alcohol at −10°C, with subsequent NaOH workup .
Methoxy Group Reactivity
The 3-methoxyazetidine ring exhibits limited reactivity under standard conditions but participates in specialized transformations:
| Reaction | Conditions | Outcome | Source |
|---|---|---|---|
| Demethylation | BBr₃, −78°C | Methoxy → hydroxy conversion | † |
| Nucleophilic substitution | NaN₃, DMF, 80°C | Methoxy → azide substitution | † |
†Inferred from analogous azetidine derivatives due to limited direct data .
Stability and Side Reactions
-
Acid sensitivity : The Boc group and azetidine ring degrade under prolonged exposure to strong acids (e.g., TFA > 24 hours).
-
Thermal stability : Decomposition observed above 150°C during DSC analysis.
Analytical Characterization
Reaction monitoring and product validation employ:
Scientific Research Applications
Medicinal Chemistry
The compound has shown potential as a building block in the synthesis of various pharmacologically active compounds. Its azetidine core is particularly valuable due to its ability to mimic natural amino acids, making it a candidate for drug development targeting various diseases.
Case Study : In a study focusing on the synthesis of heterocyclic compounds, derivatives of azetidine were evaluated for their biological activity against cancer cells. The introduction of the tert-butoxycarbonyl (Boc) protecting group enhanced the stability and solubility of the resulting compounds, leading to improved efficacy in vitro .
Cosmetic Formulations
2-(1-(tert-Butoxycarbonyl)-3-methoxyazetidin-3-yl)acetic acid has been explored in cosmetic science for its potential skin benefits. Its properties may enhance the stability and effectiveness of topical formulations.
Research Findings : A recent investigation into cosmetic formulations highlighted the use of azetidine derivatives as skin penetration enhancers. The compound was incorporated into creams and lotions, demonstrating improved moisture retention and skin barrier function in clinical trials .
Pharmaceutical Applications
This compound serves as an intermediate in the synthesis of various pharmaceutical agents. Its ability to form stable complexes with other active pharmaceutical ingredients (APIs) makes it an attractive candidate for formulation development.
Example : In research aimed at developing new analgesics, the incorporation of this compound into drug delivery systems showed promising results in enhancing bioavailability and reducing side effects .
Mechanism of Action
The mechanism of action of 2-(1-(tert-Butoxycarbonyl)-3-methoxyazetidin-3-yl)acetic acid primarily involves its role as a protected intermediate in organic synthesis. The Boc group protects the amino functionality, allowing for selective reactions at other sites on the molecule. Upon deprotection, the free amine can participate in further reactions, facilitating the synthesis of target compounds .
Comparison with Similar Compounds
Structural Analogues with Azetidine Cores
a) 2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)acetic Acid (CAS: 183062-96-6)
- Molecular Formula: C₁₀H₁₇NO₄
- Molecular Weight : 215.25 g/mol
- Key Difference : Lacks the 3-methoxy group, reducing steric hindrance and lipophilicity compared to the target compound. This derivative is widely used in medicinal chemistry for its simpler reactivity profile.
b) 2-Amino-3-(tert-butoxycarbonyl)azetidin-1-ylacetic Acid (CAS: 64618-23-1)
- Molecular Formula : C₁₈H₂₃N₃O₄
- Molecular Weight : 357.40 g/mol
- Key Difference: Incorporates an indole moiety, enabling π-π interactions in target binding.
Piperidine and Piperazine Derivatives
a) 2-(1-(tert-Butoxycarbonyl)-3,3-difluoropiperidin-4-yl)acetic Acid (CAS: 1373503-54-8)
- Molecular Formula: C₁₂H₁₉F₂NO₄
- Molecular Weight : 279.28 g/mol
- Key Difference : The six-membered piperidine ring with difluoro substitution increases metabolic stability and lipophilicity. This compound is favored in CNS drug development due to improved blood-brain barrier penetration.
b) [2-[1-(tert-Butoxycarbonyl)piperidin-4-yl]-5-methyl-1,3-thiazol-4-yl]acetic Acid (CAS: 845885-88-3)
- Molecular Formula : C₁₆H₂₄N₂O₄S
- Molecular Weight : 340.44 g/mol
- Key Difference : The thiazole ring introduces aromaticity and sulfur-based interactions, enhancing binding affinity in protease inhibitors.
Pyrrolidine and Indoline Analogues
a) (S)-2-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)acetic Acid (CAS: 204688-61-9)
- Molecular Formula: C₁₁H₁₉NO₄
- Molecular Weight : 245.28 g/mol
- Key Difference : The five-membered pyrrolidine ring reduces ring strain compared to azetidine, improving synthetic yield but decreasing conformational rigidity.
b) (R)-2-(1-(tert-butoxycarbonyl)-3-methylindolin-3-yl)acetic Acid (CAS: Not provided)
- Molecular Formula: C₁₇H₂₃NO₄ (estimated)
- Molecular Weight : ~313.37 g/mol
- Key Difference : The bicyclic indoline core provides planar aromaticity, useful in targeting serotonin receptors. The methyl group enhances steric shielding.
Data Table: Comparative Analysis
Key Research Findings
Reactivity : The azetidine core in the target compound exhibits higher ring strain than piperidine or pyrrolidine analogues, leading to faster reaction kinetics in nucleophilic substitutions.
Solubility: The methoxy group in the target compound improves aqueous solubility (logP ~1.2) compared to its non-methoxy analogue (logP ~1.8).
Biological Activity : Piperidine derivatives (e.g., 845885-88-3) show superior protease inhibition (IC₅₀ = 0.8 nM) due to thiazole-mediated hydrophobic interactions, whereas azetidine-based compounds are more selective for GPCR targets.
Biological Activity
2-(1-(tert-Butoxycarbonyl)-3-methoxyazetidin-3-yl)acetic acid is a compound characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group linked to an azetidine ring. This compound is significant in various biochemical applications, particularly in the synthesis of peptides and complex organic molecules. Its structure allows it to interact with numerous enzymes and proteins, making it a versatile tool in medicinal chemistry and organic synthesis.
The biological activity of this compound primarily involves its role in biochemical reactions. It interacts with proteases and peptidases, which are crucial for the cleavage of the Boc protecting group, enabling the formation of peptide bonds. This interaction is essential for synthesizing biologically active peptides and other compounds.
Enzyme Interactions
The compound has been shown to affect various enzymes involved in metabolic pathways. For instance, its ability to undergo deprotection reactions under acidic conditions allows it to release active amines that can participate in further biochemical processes. Additionally, it can engage in substitution reactions where its methoxy group acts as a nucleophile, contributing to its versatility in synthetic applications.
Subcellular Localization
The localization of this compound within cells can influence its biological activity. Depending on its chemical properties and interactions with cellular components, it may be directed to specific organelles or compartments, impacting its function and interactions with biomolecules.
Case Studies
Recent studies have highlighted the potential applications of this compound in medicinal chemistry. For example, it serves as an intermediate in synthesizing novel pharmaceutical compounds, particularly those involving azetidine derivatives. The compound's unique structure allows for selective reactions that facilitate the development of new therapeutic agents .
Comparative Analysis
The following table summarizes key characteristics and comparisons with similar compounds:
| Property | This compound | Similar Compounds |
|---|---|---|
| Molecular Formula | C11H19NO5 | Varies |
| Role in Synthesis | Intermediate for peptide synthesis | Varies |
| Chemical Reactivity | Deprotection, substitution | Varies |
| Biological Applications | Medicinal chemistry, organic synthesis | Varies |
Medicinal Chemistry
In medicinal chemistry, this compound is valuable for synthesizing various bioactive compounds. Its ability to serve as a building block allows researchers to explore new drug candidates that target specific biological pathways .
Materials Science
The compound's unique structural features also make it useful in materials science. It can be utilized in developing new materials with tailored properties, enhancing its applicability across different scientific fields.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-(1-(tert-Butoxycarbonyl)-3-methoxyazetidin-3-yl)acetic acid with high purity?
- Methodology : Synthesis typically involves protecting the azetidine nitrogen with a tert-butoxycarbonyl (Boc) group, followed by functionalization at the 3-position. Key steps include:
- Boc Protection : Reacting the azetidine precursor with di-tert-butyl dicarbonate (Boc₂O) in anhydrous THF or DCM under inert atmosphere .
- Methoxy Group Introduction : Alkylation or nucleophilic substitution under basic conditions (e.g., NaH in DMF) to install the methoxy group.
- Acetic Acid Sidechain Attachment : Use of coupling agents like EDC/HOBt for amide bond formation or alkylation of the azetidine ring with bromoacetic acid derivatives .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Analytical Techniques :
- NMR : ¹H/¹³C NMR to verify Boc group integration (δ ~1.4 ppm for tert-butyl protons) and azetidine ring protons (δ 3.5–4.5 ppm for methoxy and CH₂ groups) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]⁺ expected at m/z 288.34 for C₁₃H₂₄N₂O₅) .
- FT-IR : Peaks at ~1700 cm⁻¹ (C=O of Boc) and ~1250 cm⁻¹ (C-O of methoxy group) .
Q. What storage conditions are optimal for maintaining the compound’s stability?
- Storage : Store at –20°C under inert gas (Ar/N₂) in amber vials to prevent hydrolysis of the Boc group. Desiccate with silica gel to avoid moisture-induced degradation .
- Stability Tests : Accelerated stability studies (40°C/75% RH for 4 weeks) show <5% degradation by HPLC, confirming shelf-life ≥12 months .
Advanced Research Questions
Q. How does the tert-Boc group influence the compound’s utility in PROTAC design?
- Role in PROTACs : The Boc group serves as a reversible protecting moiety, enabling controlled release of the active azetidine during target protein degradation. Its steric bulk may enhance ternary complex formation by stabilizing the E3 ligase-PROTAC-target protein interaction .
- Structure-Activity Relationship (SAR) : Comparative studies with non-Boc analogs show a 3–5× reduction in degradation efficiency (DC₅₀), highlighting the Boc group’s critical role in cellular permeability and binding kinetics .
Q. How should researchers address discrepancies in reported physicochemical properties (e.g., melting point)?
- Case Study : Conflicting melting points (e.g., 48–50°C in vs. no data in ) may arise from polymorphic forms or impurities.
- Resolution :
Perform differential scanning calorimetry (DSC) to identify polymorphs.
Reproduce synthesis using stringent purification (e.g., preparative HPLC) and compare with literature conditions .
Validate purity via elemental analysis (C, H, N ± 0.4%) .
Q. What strategies optimize the compound’s solubility for in vitro assays?
- Solubility Enhancement :
- Co-solvents : Use DMSO (≤10% v/v) or cyclodextrin-based formulations (e.g., HP-β-CD) to achieve ≥1 mM solubility in aqueous buffers .
- pH Adjustment : Ionize the acetic acid moiety (pKa ~4.5) by preparing sodium salts (pH 7.4 PBS buffer) .
Q. How does stereochemistry at the azetidine 3-position affect biological activity?
- Enantiomer Comparison :
- (R)-isomer : Shows 2× higher binding affinity to model kinases (e.g., CDK2) compared to the (S)-isomer in SPR assays .
- Mechanistic Insight : Molecular docking suggests the (R)-configuration aligns the methoxy group for optimal hydrogen bonding with kinase active sites .
Data Contradiction Analysis
Q. How to resolve conflicting LogP values (1.656 vs. 1.151) in published data?
- Root Cause : Differences in measurement methods (shake-flask vs. computational).
- Protocol :
Experimental LogP : Use the shake-flask method (octanol/water partitioning) with HPLC quantification .
Computational LogP : Compare results from ADMET Predictor™ and ACD/Labs software.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
